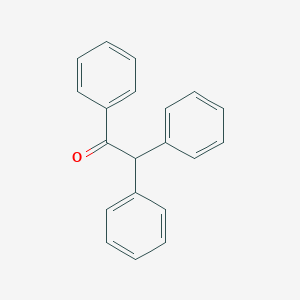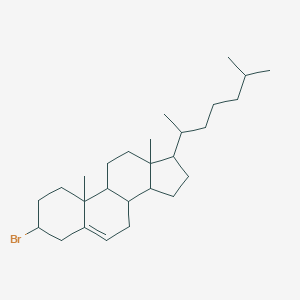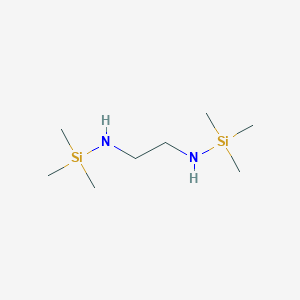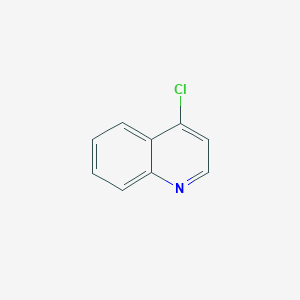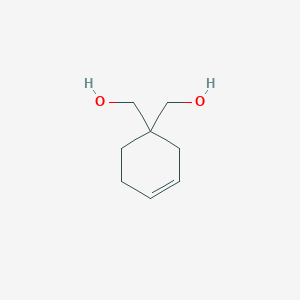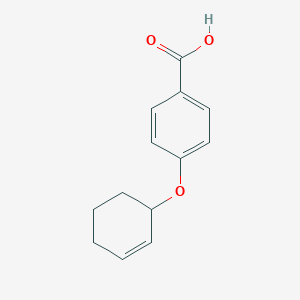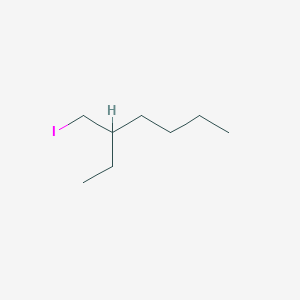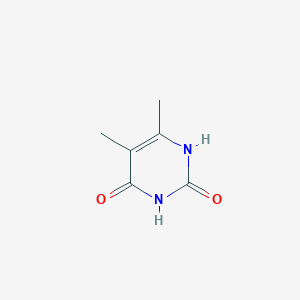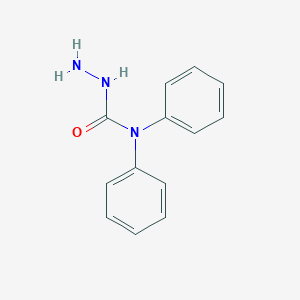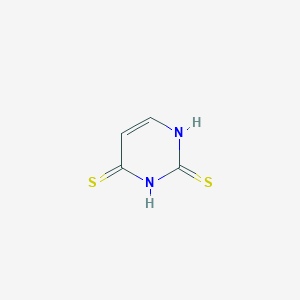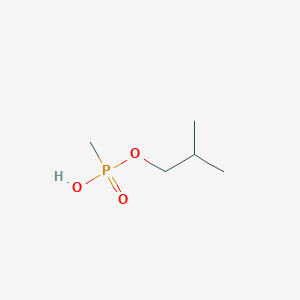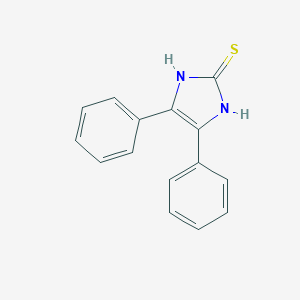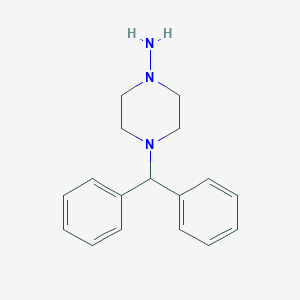
4-(Diphenylmethyl)piperazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylmethyl)piperazin-1-amine is a chemical compound with the CAS Number: 1698-31-3 . It has a molecular weight of 267.37 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-(Diphenylmethyl)piperazin-1-amine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name for 4-(Diphenylmethyl)piperazin-1-amine is 4-benzhydryl-1-piperazinamine . The InChI Code is 1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 .Chemical Reactions Analysis
The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields. Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Physical And Chemical Properties Analysis
4-(Diphenylmethyl)piperazin-1-amine has a molecular weight of 267.37 . It is typically in the form of a powder .Wissenschaftliche Forschungsanwendungen
Overview of Piperazine Derivatives
Piperazine derivatives, including 4-(Diphenylmethyl)piperazin-1-amine, are integral to medicinal chemistry due to their broad spectrum of therapeutic applications. These compounds are found in numerous drugs serving as antipsychotics, antidepressants, antihistamines, anticancer, antiviral, and anti-inflammatory agents. Their flexibility as a pharmacophore allows for varied molecular designs, leading to drugs with a wide range of actions. The structural modifications of the piperazine nucleus significantly impact the pharmacokinetic and pharmacodynamic properties of these molecules, underlining their importance in drug discovery and development (Rathi et al., 2016).
Piperazine in Antipsychotic Drugs
A substantial portion of antipsychotic medications contain the piperazine moiety, which is crucial for their pharmacological profile. The significance of piperazine derivatives is particularly notable in drugs targeting dopamine D2 receptors, a key pathway in the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and depression. These compounds exhibit high affinity for D2 receptors, with their pharmacophore configuration being vital for therapeutic efficacy. Modifications to the piperazine structure can dramatically alter a drug's potency and selectivity, indicating the role of this moiety in developing new antipsychotic treatments (Jůza et al., 2022).
Piperazine and Anti-mycobacterial Activity
Piperazine-based compounds have also shown promise in combating Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The versatility of piperazine as a core structure has led to the identification of potent anti-TB molecules. These compounds have demonstrated significant activity against both drug-sensitive and drug-resistant strains of TB. The anti-mycobacterial activity of piperazine derivatives underscores their potential as building blocks for designing new therapeutic agents against this challenging infectious disease (Girase et al., 2020).
Environmental Applications
Beyond pharmaceuticals, piperazine compounds are pivotal in environmental applications, particularly in water treatment and desalination processes. Thin-film composite membranes prepared through interfacial polymerization, involving piperazine-based monomers, have emerged as effective solutions for water purification. These membranes exhibit superior performance in removing contaminants, highlighting the environmental significance of piperazine derivatives in addressing global water scarcity and pollution challenges (Gohil & Ray, 2017).
Safety And Hazards
The safety information for 4-(Diphenylmethyl)piperazin-1-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
4-benzhydrylpiperazin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c18-20-13-11-19(12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMWWFHROBPSSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368878 |
Source


|
| Record name | 4-(Diphenylmethyl)piperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diphenylmethyl)piperazin-1-amine | |
CAS RN |
1698-31-3 |
Source


|
| Record name | 4-(Diphenylmethyl)piperazin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

